molecular formula C11H16N2O4S B2811818 N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1251706-22-5

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No. B2811818
CAS RN: 1251706-22-5
M. Wt: 272.32
InChI Key: AHNHNODZEQVRMS-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, also known as HTMT-PEO or HTMT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HTMT is a member of the oxalamide family and has been developed as a novel drug candidate for various diseases.

Scientific Research Applications

Novel Synthetic Approaches

A study presented a novel synthetic method for producing di- and mono-oxalamides, including compounds structurally related to N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide. This approach, which involves an acid-catalyzed rearrangement, provides a high-yield and operationally simple pathway for creating oxalamide derivatives, offering potential for various applications in chemical synthesis (Mamedov et al., 2016).

Antimicrobial Activity

Research into thiazoles and their fused derivatives, which share a core structural similarity with oxalamides, highlights the antimicrobial potential of these compounds. The study explored the synthesis of these derivatives and tested their efficacy against various bacterial and fungal strains, demonstrating the significant role of structural modifications in enhancing antimicrobial activity (Wardkhan et al., 2008).

Molecular Structure and Reactivity

Another area of interest is the investigation of the molecular structure and reactivity of compounds with oxalamide and related groups. For example, the synthesis and structural analysis of cyclic hydroxamic acids and lactams provide insights into the reactivity and potential applications of these compounds in various domains, including pharmaceuticals and agrochemicals (Hartenstein & Sicker, 1993).

Molecular Interactions and Applications

Further, the study of optically active pentacyclic binuclear diorganotin compounds derived from oxalamide showcases the compound's potential in the development of materials with unique optical properties. These materials have applications in electronics, photonics, and as catalysts in organic synthesis (Jiménez‐Pérez et al., 2006).

Advanced Material Development

Additionally, the exploration of 5-alkyl-2-amino-3-methylcarboxylate thiophenes for their anti-proliferative activity and selectivity towards tumor cells underlines the potential of structurally similar compounds in medicinal chemistry and cancer research (Thomas et al., 2017).

properties

IUPAC Name

N'-(2-hydroxy-2-thiophen-3-ylethyl)-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-17-4-3-12-10(15)11(16)13-6-9(14)8-2-5-18-7-8/h2,5,7,9,14H,3-4,6H2,1H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNHNODZEQVRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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